Vialox Peptide(Pentapeptide-3) diacetate

Catalog No.
S12374941
CAS No.
M.F
C25H45N9O9
M. Wt
615.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vialox Peptide(Pentapeptide-3) diacetate

Product Name

Vialox Peptide(Pentapeptide-3) diacetate

IUPAC Name

acetic acid;(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C25H45N9O9

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C21H37N9O5.2C2H4O2/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22;2*1-2(3)4/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13-,14-,15-;;/m0../s1

InChI Key

BVQVANRQQLJVLU-GUEINKQFSA-N

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN.CC(=O)O.CC(=O)O

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN.CC(=O)O.CC(=O)O

Vialox Peptide, also known as Pentapeptide-3 diacetate, is a synthetic peptide composed of five amino acids. It is primarily recognized for its application in cosmetic formulations aimed at reducing the appearance of wrinkles and fine lines. The peptide mimics the action of botulinum toxin, providing a non-invasive alternative for wrinkle reduction by inhibiting muscle contractions that contribute to dynamic wrinkles. This compound is particularly effective in smoothing out wrinkles around the forehead, periorbital area, and nasolabial folds, offering an immediate tightening effect upon application .

. Typically, it is produced through solid-phase peptide synthesis, which allows for precise control over the sequence of amino acids. The process includes:

  • Coupling Reactions: The individual amino acids are sequentially added to a resin-bound growing peptide chain using coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate bond formation.
  • Deprotection Steps: Protective groups are removed at various stages to allow for further reactions.
  • Acetylation: The final product is acetylated to form Pentapeptide-3 diacetate, enhancing its stability and bioavailability in cosmetic formulations .

Vialox Peptide exhibits significant biological activity by acting as a neuromodulator. Its mechanism involves:

  • Inhibition of Acetylcholine Release: By blocking the release of acetylcholine at neuromuscular junctions, Vialox effectively reduces muscle contractions, leading to diminished wrinkle formation.
  • Relaxation of Facial Muscles: This action results in localized muscle relaxation without affecting other cellular processes, ensuring a high safety profile for topical applications .

Clinical studies have shown that formulations containing Vialox can lead to a noticeable reduction in wrinkle size and depth after consistent use over several weeks .

The synthesis of Vialox Peptide is primarily conducted through solid-phase peptide synthesis. This method allows for:

  • Controlled Environment: The reactions occur on a solid support, minimizing side reactions and enabling high purity of the final product.
  • Scalability: The process can be scaled up for commercial production while maintaining consistency in quality.
  • Customization: Variations in the peptide sequence can be easily achieved to tailor specific properties or enhance efficacy .

Vialox Peptide finds extensive applications in the cosmetic industry, particularly in products designed for anti-aging and wrinkle reduction. Some notable applications include:

  • Anti-Wrinkle Creams: Formulations that target dynamic wrinkles with immediate and long-term effects.
  • Serums: Concentrated products that deliver high doses of Vialox for enhanced efficacy.
  • Cosmetic Procedures: Used as a non-invasive alternative to injectables like botulinum toxin .

Interaction studies have demonstrated that Vialox Peptide effectively interacts with specific receptors involved in neuromuscular transmission. By binding to these receptors, it inhibits the normal signaling pathways that lead to muscle contraction. This targeted action results in reduced muscle activity specifically where applied, contributing to its effectiveness in wrinkle reduction without systemic effects .

Vialox Peptide shares similarities with other cosmetic peptides but maintains unique properties that distinguish it from them. Below is a comparison with several similar compounds:

Compound NameMechanism of ActionUnique Features
Argireline (Acetyl Hexapeptide-3)Inhibits acetylcholine releaseShorter peptide chain; commonly used as "Botox alternative"
Leuphasyl (Pentapeptide-18)Reduces neuromuscular transmissionLonger sequence; promotes collagen synthesis
Syn-Ake (Dipeptide Diaminobutyroyl Benzylamide Diacetate)Mimics snake venom; inhibits muscle contractionUnique mechanism mimicking venom; potent neuromodulator
SNAP-8 (Acetyl Octapeptide-3)Reduces depth of wrinklesLonger chain than Vialox; different amino acid composition

Vialox Peptide's unique five-amino-acid structure allows it to provide effective wrinkle reduction while being safe for topical application, setting it apart from these other compounds .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

615.33402405 g/mol

Monoisotopic Mass

615.33402405 g/mol

Heavy Atom Count

43

Dates

Modify: 2024-08-09

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